

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 5-bromothiazole-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 5-bromothiazole-4-carboxylate*

Cat. No.: *B1416655*

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Introduction: The Strategic Value of Methyl 5-bromothiazole-4-carboxylate in Drug Discovery

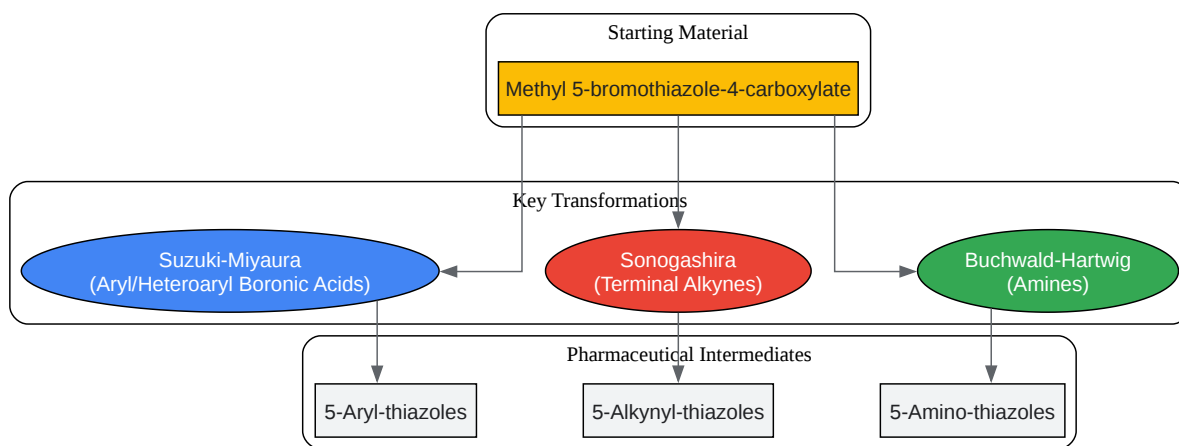
In the landscape of modern medicinal chemistry, the thiazole ring is a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.^{[1][2]} Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for designing bioactive molecules. **Methyl 5-bromothiazole-4-carboxylate** emerges as a particularly valuable starting material for drug development professionals. This trifunctional building block offers a confluence of reactive sites: a methyl ester amenable to hydrolysis and amidation, and a strategically placed bromine atom at the C5 position, primed for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.

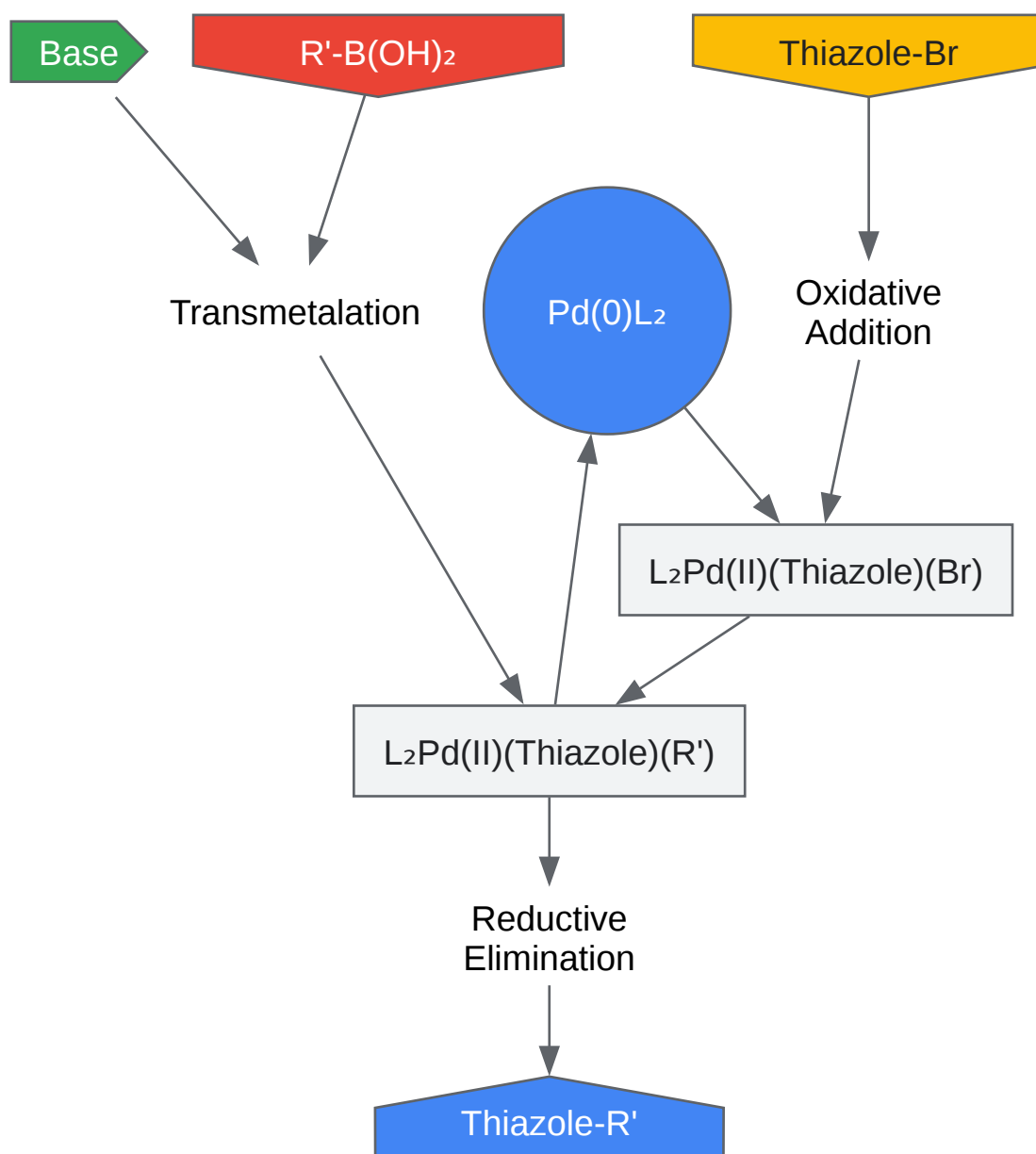
The C5-bromo substituent is the linchpin of this molecule's versatility. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which have revolutionized the way medicinal chemists construct complex molecular architectures.^[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and modular installation of diverse aryl, heteroaryl, alkynyl, and amino moieties. This capability is paramount in generating libraries of analogues for structure-activity relationship (SAR) studies, a critical phase in the optimization of lead compounds.

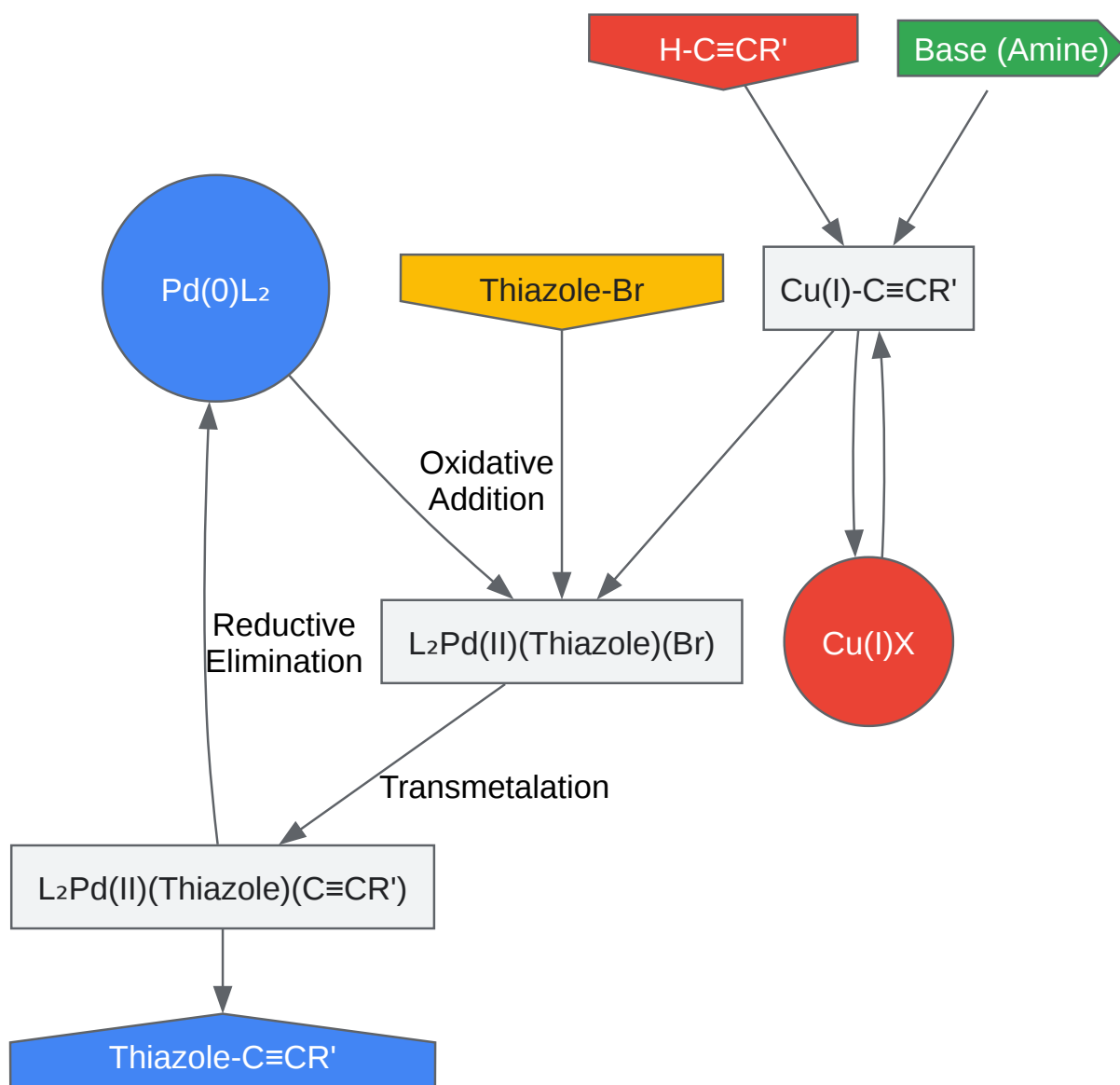
This guide provides an in-depth exploration of key synthetic transformations starting from **Methyl 5-bromothiazole-4-carboxylate**, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents. We will focus on field-proven, robust methodologies that are scalable and adaptable.

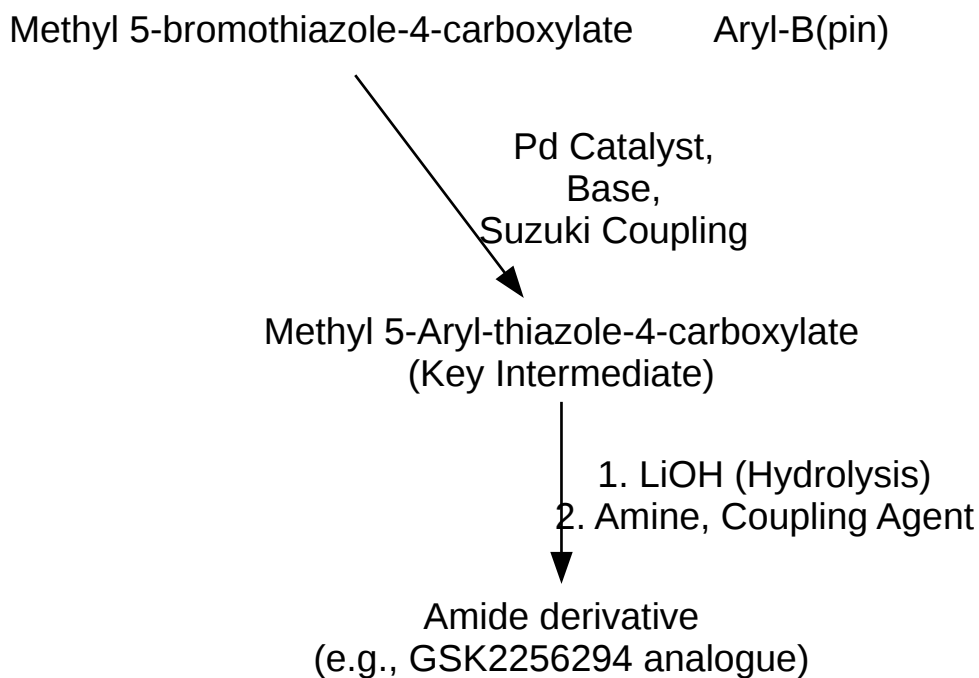
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position of the thiazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates the initial oxidative addition step in the catalytic cycle, often allowing these reactions to proceed under mild conditions.









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